5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a furan ring, a triazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-furyl hydrazine with carbon disulfide and methyl iodide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced furan derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
5-(2-furyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group.
4-methyl-1,2,4-triazole-3-thiol: Similar structure but lacks the furan ring.
2-furyl-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group on the triazole ring.
Uniqueness
5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the furan ring and the methyl group on the triazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 27106-14-5) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C₇H₇N₃OS
- Molecular Weight : 181.22 g/mol
- Structure : The compound features a triazole ring substituted with a furyl group and a thiol functional group, contributing to its biological reactivity.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study focused on S-substituted derivatives of 1,2,4-triazole-3-thiols evaluated their effectiveness against various microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |
Escherichia coli | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |
Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |
Candida albicans | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |
These findings indicate that the compound exhibits promising antimicrobial activity against both bacterial and fungal strains, suggesting potential applications in treating infections caused by these pathogens .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. One notable research effort synthesized various hydrazone derivatives of triazole compounds and assessed their cytotoxicity against several cancer cell lines:
Cell Line | EC50 (µM) |
---|---|
Human melanoma (IGR39) | 22.3 ± 2.5 |
Triple-negative breast cancer (MDA-MB-231) | 9.7 ± 1.6 |
Pancreatic carcinoma (Panc-1) | 26.2 ± 1.0 |
Among the synthesized compounds, those containing the triazole moiety exhibited higher selectivity towards cancer cells compared to normal fibroblast cells . This selectivity is crucial for minimizing side effects during cancer treatment.
Structure-Bioactivity Relationship
The biological activity of triazole derivatives is closely related to their structural features. The presence of substituents on the thiol group and variations in the triazole ring can significantly influence their pharmacological profiles:
- Thiol Group : Enhances reactivity and biological interaction.
- Substituents on Triazole Ring : Modifications can lead to increased potency against specific microbial strains or cancer cells.
Case Studies
- Synthesis and Evaluation : A study synthesized several S-substituted derivatives of triazole-3-thiols and evaluated their physicochemical parameters alongside antimicrobial activity against standard strains such as E. coli and S. aureus .
- Cytotoxicity Testing : Another investigation focused on hydrazone derivatives showed that certain modifications led to enhanced cytotoxicity against melanoma cells while maintaining lower toxicity towards non-cancerous cells .
Properties
IUPAC Name |
3-(furan-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-10-6(8-9-7(10)12)5-3-2-4-11-5/h2-4H,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJGYKBNBLOGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352023 | |
Record name | 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27106-14-5 | |
Record name | 5-(2-Furanyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27106-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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